Ethyl 3-amino-5-fluorobenzoate
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Overview
Description
Ethyl 3-amino-5-fluorobenzoate is an organic compound with the molecular formula C9H10FNO2 It is a derivative of benzoic acid, where the ethyl ester group is attached to the carboxyl group, and the amino and fluorine groups are substituted at the 3rd and 5th positions of the benzene ring, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-amino-5-fluorobenzoate typically involves the following steps:
Nitration: The starting material, ethyl benzoate, undergoes nitration to introduce a nitro group at the desired position on the benzene ring.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder in the presence of hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to form various derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Nitro derivatives.
Reduction Products: Amino derivatives with different substituents.
Scientific Research Applications
Ethyl 3-amino-5-fluorobenzoate has found applications in several scientific research areas:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly in the development of anti-inflammatory and anticancer agents.
Material Science: It is used in the synthesis of polymers and advanced materials with specific properties.
Biological Research: The compound is employed in the study of enzyme inhibitors and receptor binding studies.
Industrial Applications: It is used in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-5-fluorobenzoate involves its interaction with specific molecular targets. The amino and fluorine groups play a crucial role in binding to active sites of enzymes or receptors, thereby modulating their activity. The compound can inhibit or activate biochemical pathways, leading to its desired effects in medicinal and biological applications.
Comparison with Similar Compounds
- Ethyl 3-amino-4-fluorobenzoate
- Ethyl 3-amino-2-fluorobenzoate
- Ethyl 3-amino-6-fluorobenzoate
Comparison: Ethyl 3-amino-5-fluorobenzoate is unique due to the specific positioning of the amino and fluorine groups, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and binding affinities, making it suitable for specific applications where other compounds may not be as effective.
Properties
IUPAC Name |
ethyl 3-amino-5-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h3-5H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQHGHVXYIMKGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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